

Physicochemical Properties of Perfluorobutanesulfonate (PFBS) Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluorobutanesulfonate*

Cat. No.: *B13733166*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Perfluorobutanesulfonate** (PFBS) salts, with a focus on Perfluorobutanesulfonic acid and its potassium salt (K+PFBS). This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who work with or encounter these compounds.

Core Physicochemical Data

Perfluorobutanesulfonate (PFBS) is a perfluoroalkyl substance (PFAS) characterized by a four-carbon perfluorinated chain attached to a sulfonate head group. Due to the strength of the carbon-fluorine bond, PFBS is exceptionally stable and resistant to degradation.^[1] It is typically found as a colorless liquid in its acid form or as a solid salt.^[2] The physicochemical properties of PFBS and its salts are crucial for understanding its environmental fate, transport, and biological interactions.

The quantitative data for key physicochemical properties of PFBS and its potassium salt are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Perfluorobutanesulfonic Acid (PFBS)

Property	Value	References
CAS Registry Number	375-73-5	[3]
Molecular Formula	C ₄ HF ₉ O ₃ S	[3]
Molecular Weight	300.10 g/mol	[4]
Physical State	Colorless liquid	[5]
Boiling Point	152 °C	[6]
Melting Point	-21 °C to -93.9 °C	[2]
Vapor Pressure	0.104 mm Hg (predicted)	[6]
Water Solubility	0.0017 mol/L	[6]
Density	1.83 g/cm ³ (predicted)	[6]
pKa	~ -3.3 (Estimated)	[7]
Log K _{oc}	1.2 – 2.7	[7][8]

Table 2: Physicochemical Properties of Potassium **Perfluorobutanesulfonate** (K+PFBS)

Property	Value	References
CAS Registry Number	29420-49-3	[3]
Molecular Formula	C ₄ F ₉ KO ₃ S	[3]
Molecular Weight	338.18 g/mol	[6]
Physical State	White solid	[9]
Boiling Point	447 °C	[6][9]
Melting Point	>300 °C	[10][11]
Vapor Pressure	1.12 x 10 ⁻⁸ mm Hg	[6]
Water Solubility	0.08 mol/L	[6]
Density	1.83 g/cm ³ (predicted)	[6]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to the characterization of any chemical substance. The following sections detail the standard methodologies for the key experiments cited in this guide.

Melting Point Determination (for K+PFBS)

The melting point of a crystalline solid is a key indicator of its purity. For organic salts like K+PFBS, the capillary method is commonly employed.

Principle: A small, finely powdered sample is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Mortar and pestle

Procedure:

- **Sample Preparation:** The K+PFBS sample must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat transfer.[\[12\]](#)
- **Capillary Loading:** A small amount of the powdered sample is introduced into the open end of a capillary tube and packed down to a height of 2-3 mm by tapping the sealed end on a hard surface.[\[13\]](#)
- **Measurement:**
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The sample is heated at a steady rate. For an unknown sample, a rapid initial heating can determine an approximate melting point.
- A second, more precise measurement is then performed with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point. [14]
- The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range, and the temperature at which the last solid particle melts is recorded as the end of the range.[11][13]

Water Solubility Determination

The water solubility of PFBS salts is a critical parameter for assessing their environmental mobility. The flask method, as outlined in OECD Guideline 105, is a standard procedure.

Principle: A solute is dissolved in water at a specific temperature until saturation is reached. The concentration of the solute in the aqueous solution is then determined analytically.

Apparatus:

- Constant temperature water bath or shaker
- Glass flasks with stoppers
- Analytical balance
- Centrifuge (optional)
- Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

- **Equilibration:** An excess amount of the PFBS salt is added to a known volume of distilled water in a glass flask.
- The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: The solution is allowed to stand at the same temperature to allow undissolved material to settle. If necessary, centrifugation or filtration can be used to separate the solid and liquid phases.
- Quantification: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a suitable analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is highly sensitive for PFAS analysis.[15]

Vapor Pressure Measurement

Due to the low volatility of PFBS salts, specialized methods are required for vapor pressure determination. The gas saturation method is a suitable technique.

Principle: A stream of inert gas is passed through or over the substance at a constant temperature and flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is then determined, allowing for the calculation of the vapor pressure.

Apparatus:

- Thermostatically controlled chamber
- Inert gas supply with flow control
- Saturation column/vessel containing the sample
- Trapping system (e.g., sorbent tubes)
- Analytical instrumentation for quantification (e.g., GC-MS or LC-MS/MS)

Procedure:

- **Sample Preparation:** The PFBS sample is placed in the saturation vessel, ensuring a large surface area for efficient gas-vapor equilibration.
- **Saturation:** A controlled flow of an inert gas (e.g., nitrogen or argon) is passed through the vessel at a constant, known temperature.[16]

- Vapor Collection: The gas stream exiting the vessel, now saturated with the PFBS vapor, is passed through a trap where the PFBS is collected.[17]
- Quantification: The amount of PFBS collected in the trap is quantified using a sensitive analytical technique.
- Calculation: The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the system, and the temperature.

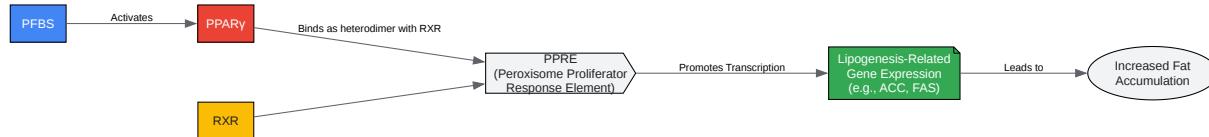
Octanol-Water Partition Coefficient (Log K_{ow})

The octanol-water partition coefficient is a measure of a chemical's hydrophobicity. However, for surfactants like PFBS, direct measurement using the traditional shake-flask method is challenging due to their tendency to form emulsions. The slow-stirring method (OECD Guideline 123) is a more appropriate alternative.[9][18]

Principle: The test substance is dissolved in a two-phase system of n-octanol and water, which is stirred slowly to allow for partitioning between the two phases without forming an emulsion. The concentrations in both phases are measured at equilibrium.[4][7][19]

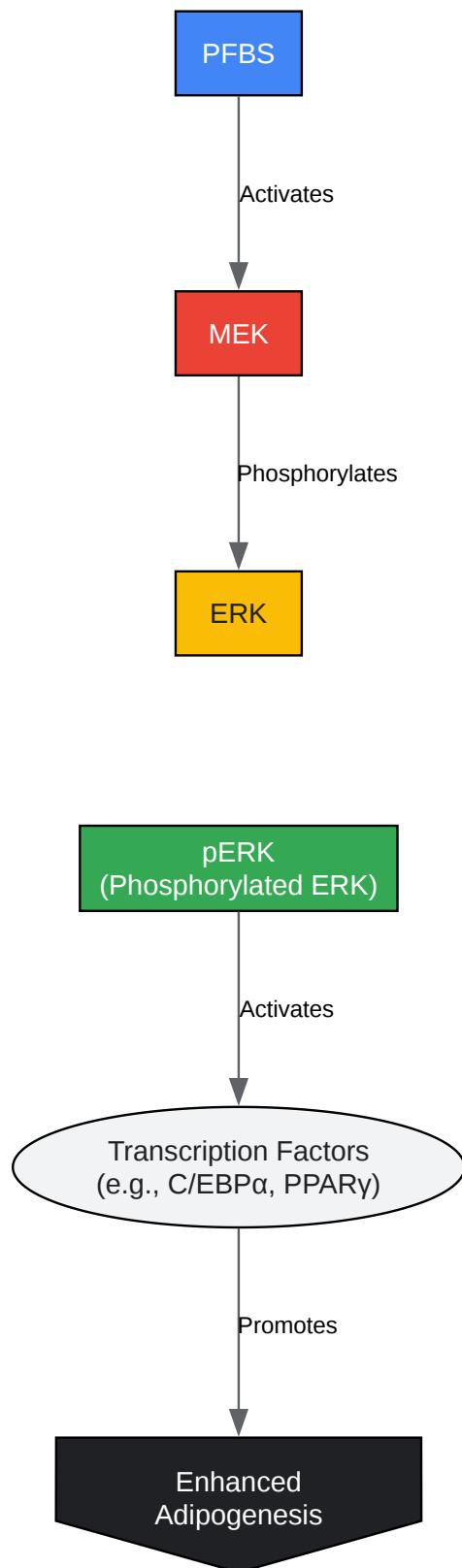
Apparatus:

- Thermostatically controlled stirred reactor
- Slow-stirring mechanism
- Phase separation funnel or centrifuge
- Analytical instrumentation for quantification (e.g., LC-MS/MS)

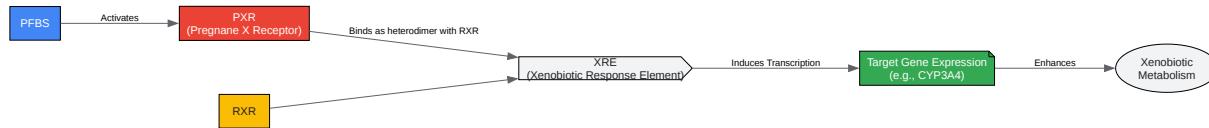

Procedure:

- System Preparation: Water-saturated n-octanol and n-octanol-saturated water are prepared.
- Equilibration: The PFBS substance is added to a mixture of the two prepared phases in the reactor. The mixture is stirred slowly at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium.[9][18]

- Phase Separation: The stirring is stopped, and the two phases are allowed to separate completely.
- Quantification: The concentration of PFBS in both the n-octanol and water phases is determined.
- Calculation: The Log Kow is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.


Signaling Pathways and Logical Relationships

PFBS has been shown to interact with several biological signaling pathways, which is of significant interest in toxicology and drug development. The following diagrams, generated using Graphviz, illustrate some of the key described pathways.



[Click to download full resolution via product page](#)

PFBS Activation of the PPARy Signaling Pathway.

[Click to download full resolution via product page](#)

PFBS-Mediated Activation of the MEK/ERK Signaling Pathway.

[Click to download full resolution via product page](#)

PFBS Activation of the PXR Nuclear Receptor Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for determining the water number for surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. store.astm.org [store.astm.org]
- 6. epa.gov [epa.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Partition coefficient: slow stirring method according to OECD 123 - Analytice [analytice.com]
- 10. laboratuar.com [laboratuar.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 15. measurlabs.com [measurlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. oneresearch.library.northeastern.edu [oneresearch.library.northeastern.edu]
- To cite this document: BenchChem. [Physicochemical Properties of Perfluorobutanesulfonate (PFBS) Salts: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13733166#physicochemical-properties-of-perfluorobutanesulfonate-salts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com